molecular formula C10Cl12 B1677156 Mirex CAS No. 2385-85-5

Mirex

Cat. No.: B1677156
CAS No.: 2385-85-5
M. Wt: 545.5 g/mol
InChI Key: GVYLCNUFSHDAAW-UHFFFAOYSA-N
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Description

Mirex is an organochlorine compound that was commercialized as an insecticide and later banned due to its environmental impact. It is a white crystalline, odorless solid derived from cyclopentadiene. This compound was primarily used to control fire ants but was recognized as a bioaccumulative pollutant due to its chemical robustness and lipophilicity .

Preparation Methods

Mirex was first synthesized in 1946 and was produced by the dimerization of hexachlorocyclopentadiene in the presence of aluminum chloride . The reaction involves the following steps:

    Dimerization: Hexachlorocyclopentadiene undergoes dimerization to form this compound.

    Reaction Conditions: The reaction is typically carried out in the presence of aluminum chloride as a catalyst.

Industrial production of this compound involved the use of large-scale reactors where hexachlorocyclopentadiene was dimerized under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mirex is known for its remarkable stability and resistance to chemical reactions. it can undergo certain reactions under specific conditions:

Comparison with Similar Compounds

Mirex belongs to the class of organochlorine pesticides, which includes similar compounds such as aldrin, dieldrin, endrin, and DDT . Compared to these compounds, this compound is unique due to its high stability and resistance to degradation. This makes it more persistent in the environment and more likely to bioaccumulate in the food chain .

Similar Compounds

This compound’s unique chemical structure and properties make it a compound of significant interest in environmental and toxicological studies.

Properties

IUPAC Name

1,2,3,4,5,5,6,7,8,9,10,10-dodecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane
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InChI

InChI=1S/C10Cl12/c11-1-2(12)7(17)4(14)3(13,5(1,15)9(7,19)20)6(1,16)10(21,22)8(2,4)18
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InChI Key

GVYLCNUFSHDAAW-UHFFFAOYSA-N
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Canonical SMILES

C12(C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10Cl12
Record name MIREX
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DSSTOX Substance ID

DTXSID7020895
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Molecular Weight

545.5 g/mol
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Physical Description

Mirex is an odorless white crystalline solid. (USCG, 1999), Snow-white odorless solid; [Merck Index], Solid
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Boiling Point

905 °F at 1 mmHg (Sublimes with decomposition) (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), 15.3% in dioxane at room temp; 14.3% in xylene at room temp; 12.2% in benzene at room temp; 7.2% in carbon tetrachloride at room temp; 5.6% in methyl ethyl ketone at room temp, In water, 0.085 mg/L at 25 °C
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Vapor Density

18.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3e-07 mmHg at 77 °F (NTP, 1992), 0.0000008 [mmHg], 8X10-7 mm Hg at 25 °C
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Mechanism of Action

Pretreatment of male rats with mirex (50 mg/kg orally for 3 days) caused a 91% suppression of biliary excretion of endogenous metabolites of imipramine. Biliary excretion of sulfobromophthalein was also suppressed by 90%. results suggest that mirex-induced impairment of hepatobiliary function is not specific to substrates. The mechanism of mirex-induced impairment is located at the site of the transfer of otherwise readily excretable substances such as metabolites of imipramine & sulfobromophthalein., Mirex & its photoderivatives are effective inhibitors of ATPase system., ... Mirex .../is/ stored in lipid ... compartments of the body, which is the reason for ... /its/ very long elimination half-life ... /The/ very long half-live dominates the manifestation of damage ..., Mirex is a potent tumor promoter in 7,1 2-dimethylbenz[a]anthracene (DMBA)-initiated female CD-1 mouse skin. Like 12-O-tetradecanoylphorbol-13-acetate (TPA), mirex promotes papillomas that have a Ha-ras mutation; however, unlike TPA promotion, mirex promotion does not involve a general hyperplastic response. /The authors/ used proliferating cell nuclear antigen (PCNA) and 5-bromo-2'-deoxyuridine (BrdU) immunohistochemical staining to further examine the proliferative capacity of mirex. The numbers of PCNA- and BrdU-positive epidermal S-phase cells were highly concordant in all treatment groups. Unlike a single application of TPA, a single application of mirex had little or no effect on the number of S-phase epidermal cells, and chronic application of mirex to mouse skin produced only minimal increases in S-phase cells. Moreover, mirex did not significantly alter the growth of BALB/MK-2 keratinocytes in media containing either 0.05 or 1.2 mM Ca++. These results suggest that mirex may have highly specific effects on the proliferation of initiated cells and support the existence of a unique mirex mechanism and/or distinct population of mirex-promotable mutant Ha-ras epidermal cells. To begin to address this issue of a distinct population of mirex-promotable mutant Ha-ras cells, /the authors/ conducted a tandem experiment in which DMBA-initiated mice were treated twice weekly with a maximal promoting dose of mirex. Then, when the number of papillomas reached a plateau, these same mice were treated twice weekly with a maximal promoting dose of TPA. Mice treated with mirex developed a maximum of 6.4 papillomas/mouse. These mice were then promoted with TPA, which produced 8.9 additional papillomas/mouse for a total of 15.3 papillomas/mouse. The maximum tumor yields from other groups of mice treated with only TPA or mirex were 9.8 and 7.3 papillomas/mouse, respectively. Therefore, under these tandem conditions, tumor yields were additive, indicating that there are at least two distinct populations of mutant Ha-ras cells: one promoted by mirex and the other by TPA., For more Mechanism of Action (Complete) data for MIREX (7 total), please visit the HSDB record page.
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Impurities

Technical grade preparations of mirex contained 95.18% mirex, with 2.58 mg/kg chlordecone as a contaminant.
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Color/Form

Snow-white crystals from benzene

CAS No.

2385-85-5
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Melting Point

905 °F (decomposes) (NTP, 1992), 485 °C (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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